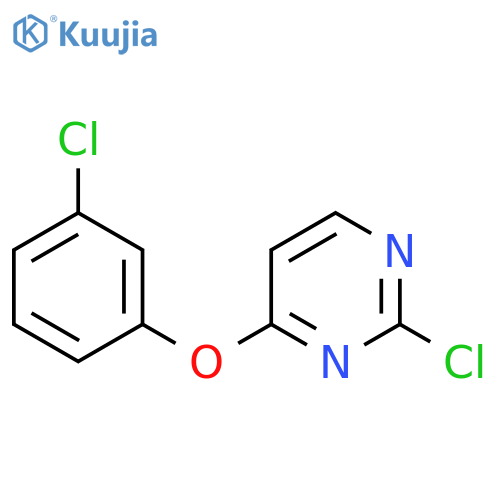

Cas no 1203546-24-0 (4-(3-Chlorophenoxy)-2-chloropyrimidine)

1203546-24-0 structure

商品名:4-(3-Chlorophenoxy)-2-chloropyrimidine

CAS番号:1203546-24-0

MF:C10H6Cl2N2O

メガワット:241.073440074921

MDL:MFCD11505039

CID:4685447

4-(3-Chlorophenoxy)-2-chloropyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-(3-Chlorophenoxy)-2-chloropyrimidine

- SBB054225

- 2-chloro-4-(3-chlorophenoxy)pyrimidine

-

- MDL: MFCD11505039

- インチ: 1S/C10H6Cl2N2O/c11-7-2-1-3-8(6-7)15-9-4-5-13-10(12)14-9/h1-6H

- InChIKey: UCAAAJBRFPWKIW-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)OC1C=CN=C(N=1)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 206

- トポロジー分子極性表面積: 35

4-(3-Chlorophenoxy)-2-chloropyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 083817-1g |

4-(3-Chlorophenoxy)-2-chloropyrimidine, 97% |

1203546-24-0 | 97% | 1g |

$304.00 | 2023-09-06 |

4-(3-Chlorophenoxy)-2-chloropyrimidine 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

1203546-24-0 (4-(3-Chlorophenoxy)-2-chloropyrimidine) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量